N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14FN5O2S and its molecular weight is 371.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Derivatives
The chemical compound N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is closely related to various synthesized derivatives and is a part of extensive research in the field of synthetic chemistry. For instance, Martins et al. (2002) detailed the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, showcasing a variety of N-substituents and pyrazole substituents (Martins et al., 2002). Similarly, research by Palkar et al. (2017) involves the synthesis and QSAR studies of a novel class of promising antibacterial agents, integrating benzo[d]thiazolyl and pyrazol-5-one derivatives (Palkar et al., 2017).
Therapeutic Applications and Biological Activity
Antibacterial and Antimicrobial Properties
The compound's derivatives have demonstrated significant biological activities, especially in the realm of antibacterial and antimicrobial properties. For instance, the compounds synthesized by Palkar et al. (2017) displayed remarkable antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, showcasing the therapeutic potential of these derivatives in combating bacterial infections (Palkar et al., 2017). Basavarajaiah and Mruthyunjayaswamy (2008) also synthesized novel substituted thiazole-2-semicarbazides and its derivatives, which were screened for antimicrobial activity, contributing to the understanding of the compound's potential in addressing microbial threats (Basavarajaiah & Mruthyunjayaswamy, 2008).
Structural Analysis and Molecular Design
Molecular Hybridization and Structural Characterization
In-depth molecular design and structural characterization form a crucial aspect of the research on this compound. Jeankumar et al. (2013) ventured into the design of thiazole-aminopiperidine hybrid analogues, leading to novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's role in targeting specific biological pathways (Jeankumar et al., 2013). Kariuki et al. (2022) synthesized novel thiazole derivatives, underlining the importance of structural analysis in comprehending the compound's chemical behavior and potential applications (Kariuki et al., 2022).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c1-11-10-13(25-21-11)16(24)23(9-8-22-7-3-6-19-22)17-20-15-12(18)4-2-5-14(15)26-17/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCKUIUJXUVLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide |
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